Erbium Perchlorate, 10,000 mg/L in H2O, 50 mL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

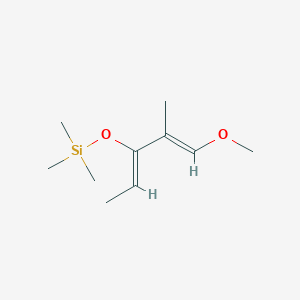

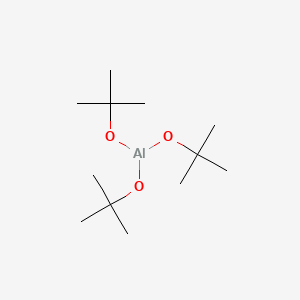

Le perchlorate d’erbium, de formule chimique Er(ClO4)3, est un composé constitué d’ions erbium et perchlorate. On le trouve généralement sous forme de solution, comme « Perchlorate d’erbium, 10 000 mg/L dans H2O, 50 mL ». L’erbium est un élément de terre rare, connu pour son apparence blanc argenté et ses applications dans divers domaines de haute technologie. Le perchlorate est un puissant oxydant, ce qui fait du perchlorate d’erbium un composé intéressant pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le perchlorate d’erbium peut être synthétisé en faisant réagir de l’oxyde d’erbium (Er2O3) avec de l’acide perchlorique (HClO4). La réaction se produit généralement dans des conditions contrôlées pour assurer la dissolution complète de l’oxyde d’erbium et la formation de perchlorate d’erbium :

Er2O3+6HClO4→2Er(ClO4)3+3H2O

Méthodes de production industrielle

Dans les milieux industriels, la production de perchlorate d’erbium implique l’utilisation d’oxyde d’erbium de haute pureté et d’acide perchlorique concentré. La réaction est réalisée dans un environnement contrôlé pour éviter toute réaction secondaire et garantir la pureté du produit final. La solution obtenue est ensuite filtrée et concentrée pour obtenir la concentration souhaitée, comme 10 000 mg/L.

Analyse Des Réactions Chimiques

Types de réactions

Le perchlorate d’erbium subit diverses réactions chimiques, notamment :

Oxydation : En raison de la présence d’ions perchlorate, le perchlorate d’erbium peut agir comme un oxydant.

Réduction : Il peut être réduit dans des conditions spécifiques pour former du chlorure d’erbium et d’autres produits.

Substitution : Les ions erbium peuvent participer à des réactions de substitution avec d’autres ligands.

Réactifs et conditions courants

Oxydation : Implique l’utilisation d’agents réducteurs tels que l’hydrogène gazeux ou des métaux comme le zinc.

Réduction : Nécessite généralement des agents réducteurs forts comme l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Peut se produire en présence d’agents complexants ou de ligands comme l’acide éthylènediamine tétraacétique (EDTA).

Principaux produits formés

Chlorure d’erbium (ErCl3) : Formé lors de réactions de réduction.

Complexes avec des ligands organiques : Formés lors de réactions de substitution.

Applications de la recherche scientifique

Le perchlorate d’erbium a une large gamme d’applications dans la recherche scientifique :

Médecine : Étudié pour son utilisation potentielle en imagerie médicale et comme agent de contraste en raison de ses propriétés luminescentes uniques.

Applications De Recherche Scientifique

Erbium Perchlorate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its unique luminescent properties.

Mécanisme D'action

Le mécanisme par lequel le perchlorate d’erbium exerce ses effets est principalement lié aux propriétés des ions erbium. Les ions erbium peuvent absorber et émettre de la lumière à des longueurs d’onde spécifiques, ce qui les rend utiles dans les applications optiques. Les ions perchlorate agissent comme des agents oxydants, facilitant diverses réactions chimiques. Les cibles moléculaires et les voies impliquées comprennent l’interaction des ions erbium avec d’autres molécules et les réactions d’oxydoréduction facilitées par les ions perchlorate {_svg_1}.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure d’erbium (ErCl3) : Similaire en termes de contenant des ions erbium mais ne possède pas les propriétés oxydantes du perchlorate.

Nitrate d’erbium (Er(NO3)3) : Un autre composé d’erbium avec des propriétés et des applications anioniques différentes.

Oxyde d’erbium (Er2O3) : Un précurseur pour la synthèse de perchlorate d’erbium et d’autres composés d’erbium.

Unicité

Le perchlorate d’erbium est unique en raison de sa combinaison d’ions erbium et perchlorate, offrant à la fois des propriétés luminescentes et de fortes capacités oxydantes. Cela le rend particulièrement précieux dans les applications nécessitant les deux propriétés, comme dans la synthèse de matériaux avancés et dans des réactions chimiques spécifiques .

Propriétés

Formule moléculaire |

Cl3ErH3O12 |

|---|---|

Poids moléculaire |

468.6 g/mol |

Nom IUPAC |

erbium;perchloric acid |

InChI |

InChI=1S/3ClHO4.Er/c3*2-1(3,4)5;/h3*(H,2,3,4,5); |

Clé InChI |

RCRNYFSFVRLERM-UHFFFAOYSA-N |

SMILES canonique |

OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Er] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)